N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide is a complex organic compound that features a benzofuran ring substituted with a chlorobenzoyl group and a methylbutanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide typically involves multiple steps, starting from readily available precursors One common route involves the acylation of a benzofuran derivative with 4-chlorobenzoyl chloride under Friedel-Crafts acylation conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under strong oxidizing conditions.
Reduction: The chlorobenzoyl group can be reduced to a chlorobenzyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Reduction: Formation of N-[2-(4-chlorobenzyl)-1-benzofuran-3-yl]-3-methylbutanamide.
Substitution: Formation of N-[2-(4-substituted benzoyl)-1-benzofuran-3-yl]-3-methylbutanamide derivatives.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide: shares structural similarities with other benzofuran derivatives and chlorobenzoyl compounds.
4-chlorobenzoyl chloride: A precursor used in the synthesis of various benzofuran derivatives.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with different functional groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H18ClNO3 |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C20H18ClNO3/c1-12(2)11-17(23)22-18-15-5-3-4-6-16(15)25-20(18)19(24)13-7-9-14(21)10-8-13/h3-10,12H,11H2,1-2H3,(H,22,23) |
InChI Key |
WZSMFZAMPBDSIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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